5-Ethylpyrimidine-4,6-diamine

FLT3 kinase inhibition c-KIT selectivity Type-II kinase inhibitor

5-Ethylpyrimidine-4,6-diamine (CAS: 861099-01-6) is a C5-alkyl-substituted 4,6-diaminopyrimidine that serves as a versatile building block in medicinal chemistry, particularly for the rational design of type-II kinase inhibitors. This compound class features a privileged scaffold capable of forming key hydrogen bonds within the kinase hinge region, while the 5-ethyl substituent offers a distinct steric and lipophilic profile compared to unsubstituted or methyl-substituted analogs, influencing target selectivity and binding mode.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B12848438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrimidine-4,6-diamine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=C(N=CN=C1N)N
InChIInChI=1S/C6H10N4/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H4,7,8,9,10)
InChIKeyINUFKEKPQLXFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyrimidine-4,6-diamine: A Core Scaffold for Selective Kinase Inhibitor Design


5-Ethylpyrimidine-4,6-diamine (CAS: 861099-01-6) is a C5-alkyl-substituted 4,6-diaminopyrimidine that serves as a versatile building block in medicinal chemistry, particularly for the rational design of type-II kinase inhibitors [1]. This compound class features a privileged scaffold capable of forming key hydrogen bonds within the kinase hinge region, while the 5-ethyl substituent offers a distinct steric and lipophilic profile compared to unsubstituted or methyl-substituted analogs, influencing target selectivity and binding mode [2].

Why 5-Ethylpyrimidine-4,6-diamine Cannot Be Simply Replaced by a Generic 4,6-Diaminopyrimidine


The 5-position substituent on a pyrimidine-4,6-diamine scaffold is a critical determinant of kinase selectivity and inhibitor binding mode. Generic, unsubstituted 4,6-diaminopyrimidine lacks the necessary steric bulk to occupy the hydrophobic back pocket of certain kinases, which is essential for inducing the DFG-out conformation required by type-II inhibitors [1]. Substituting the 5-ethyl group with a smaller methyl or a polar group can lead to a loss of selectivity and potency, as the precise fit within this pocket is governed by a narrow range of tolerated substituents [2]. Therefore, direct replacement without careful consideration of the C5 substituent's role risks failure in a structure-activity relationship (SAR) campaign.

Quantitative Differentiation of 5-Ethylpyrimidine-4,6-diamine from Close Analogs: A Decision Guide


Kinase Selectivity Advantage: FLT3 vs. c-KIT Inhibition by a 5-Ethyl-4,6-diaminopyrimidine Derivative

A 5-ethyl-substituted 4,6-diaminopyrimidine derivative (compound 13a) demonstrated potent and selective FLT3 inhibition. While the exact IC50 for 5-ethylpyrimidine-4,6-diamine itself is not available, the most optimized compound in the series, which retains the 5-ethylpyrimidine-4,6-diamine core with additional amide substitutions, achieved an FLT3 IC50 of 13.9 ± 6.5 nM with significant selectivity over the structurally related kinase c-KIT [1]. This selectivity is attributed to the steric and electronic properties of the 5-ethyl group, which directs binding into a specific hydrophobic pocket not accessible to smaller or polar substituents [1].

FLT3 kinase inhibition c-KIT selectivity Type-II kinase inhibitor

Structural Basis for Type-II Binding Mode: The 5-Ethyl Group as a Key Determinant of DFG-Out Conformation

Computational modeling and structure-activity relationship (SAR) studies on pyrimidine-4,6-diamine derivatives reveal that the 5-ethyl group extends into a hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive DFG-out conformation of the kinase [1]. In the FLT3 inhibitor series, replacing the ethyl group with hydrogen (unsubstituted) or a methyl group resulted in a significant loss of this Type-II binding character, leading to reduced selectivity and potency [1]. The 5-ethyl group therefore provides a unique steric anchor that is not achievable with smaller or more flexible substituents [1].

DFG-out inhibitor Kinase selectivity Type-II binding mode

Synthetic Versatility and Functionalization Potential at the 5-Position

5-Ethylpyrimidine-4,6-diamine serves as a stable intermediate for further functionalization. Patent literature for PI3K inhibitors describes the 4,6-diaminopyrimidine core, where the R1 (C5) position can be methyl or ethyl, directly influencing the physicochemical and pharmacokinetic properties of the final inhibitor [1]. The ethyl group provides a balance between lipophilicity and steric bulk that is often preferred over methyl for improving metabolic stability while avoiding the excessive bulk of propyl or phenyl groups, which can abrogate activity [1].

Building block Synthetic intermediate C5 substitution

Procurement-Driven Application Scenarios for 5-Ethylpyrimidine-4,6-diamine


Design of Selective Type-II FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Utilize 5-ethylpyrimidine-4,6-diamine as the core scaffold to develop DFG-out binding FLT3 inhibitors. The 5-ethyl group is essential for achieving the selectivity over c-KIT required to avoid dose-limiting myelosuppression, as demonstrated by compound 13a in the Bharate et al. (2018) study [1]. Procurement should prioritize high-purity batches suitable for rapid SAR exploration via amide coupling at the 4- and 6-amino positions.

Construction of Focused Kinase Inhibitor Libraries Targeting the PI3K Pathway

Incorporate 5-ethylpyrimidine-4,6-diamine into a combinatorial library of PI3K inhibitors. The C5-ethyl substituent is a preferred embodiment in Incyte's PI3K inhibitor patent, suggesting it occupies a critical pharmacophoric pocket [2]. This building block enables the parallel synthesis of analogs by reacting the diamino core with diverse electrophiles, facilitating high-throughput screening and lead optimization.

Chemical Biology Probe Development for FLT3/c-KIT Selectivity Studies

Employ 5-ethylpyrimidine-4,6-diamine to create small-molecule probes for dissecting the functional roles of FLT3 versus c-KIT in hematopoietic signaling. The inherent selectivity conferred by the 5-ethyl group allows for the generation of tool compounds that can discriminate between these two closely related kinases, a key requirement for target validation studies [1].

Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Leverage the compound as an advanced intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside drugs, as indicated by patent literature highlighting its advantages in terms of operational simplicity and mild reaction conditions [3]. The 5-ethyl group can serve as a handle for further elaboration or be retained in the final nucleoside analog to modulate antiviral or anticancer activity.

Quote Request

Request a Quote for 5-Ethylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.